molecular formula C16H19FN4O2S B2741478 4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097866-93-6

4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2741478
CAS No.: 2097866-93-6
M. Wt: 350.41
InChI Key: APZVMVAZRSLHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide features a fluorinated benzene-sulfonamide core linked to a pyrrolidine ring substituted at position 1 with a pyrimidin-2-yl group and at position 2 with a methylene bridge. This structure combines a sulfonamide moiety (known for hydrogen-bonding capabilities) with a pyrimidine heterocycle (common in kinase inhibitors) and a five-membered pyrrolidine ring, which may enhance conformational flexibility compared to six-membered analogues.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-12-10-13(17)5-6-15(12)24(22,23)20-11-14-4-2-9-21(14)16-18-7-3-8-19-16/h3,5-8,10,14,20H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVMVAZRSLHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide (CAS Number: 2097866-93-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its application in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4O2SC_{16}H_{19}FN_{4}O_{2}S with a molecular weight of approximately 350.41 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₆H₁₉FN₄O₂S
Molecular Weight350.41 g/mol
CAS Number2097866-93-6

Anticancer Properties

Recent studies indicate that compounds similar to this compound may exhibit anticancer activity through inhibition of the epidermal growth factor receptor (EGFR). This receptor is implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, pyrimidine derivatives have shown promise in targeting mutated forms of EGFR, leading to reduced cell proliferation in cancerous cells .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the sulfonamide moiety in this compound suggests it may possess antibacterial properties. For example, sulfonamides are known to inhibit bacterial folic acid synthesis, thereby impeding bacterial growth .

Anti-inflammatory Effects

Compounds containing pyrimidine rings have been reported to exhibit anti-inflammatory effects. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

  • Inhibition of Cell Proliferation :
    A study investigating the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells reported significant inhibition of cell proliferation and migration when treated with related compounds . This suggests potential applications for this compound in cancer therapy.
  • Antiplasmodial Activity :
    Ferrocene-pyrimidine conjugates have been evaluated for their antiplasmodial activities against Plasmodium falciparum. While not directly related to our compound, the findings highlight the importance of pyrimidine structures in developing effective antimalarial agents .
  • Mechanistic Insights :
    Research into the mechanism of action for similar compounds has revealed that they may act as inhibitors of specific kinases involved in cancer progression. For instance, studies on pyrazolo[1,5-a]pyrimidines have shown their ability to inhibit CSNK2, a kinase implicated in various cancers . This opens avenues for exploring similar mechanisms in this compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds similar to 4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlighted the importance of structural modifications in enhancing the efficacy of sulfonamide compounds against microbial biofilms, which are often resistant to conventional treatments .

Case Study: Antimicrobial Evaluation

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
Compound A6.25 μg/mLK. pneumoniae
Compound B6.25 μg/mLP. aeruginosa

The findings suggest that the incorporation of specific functional groups can improve the antimicrobial potency of sulfonamide derivatives, making them promising candidates for further development in treating infections caused by resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that similar sulfonamide derivatives possess cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .

Case Study: Antitumor Activity

CompoundCell Line TestedIC50 Value (μM)
Compound CColon Cancer15
Compound DBreast Cancer20

In vitro studies demonstrated that these compounds could effectively reduce cell viability in cancer models, indicating their potential as lead compounds for new anticancer therapies .

Drug Design and Development

The design of this compound is part of a broader effort to develop new drugs targeting specific biological pathways. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for further optimization.

In Silico Studies

Computational studies have been employed to predict the pharmacokinetic properties and toxicity profiles of this compound. These analyses include:

  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluations.
  • Molecular docking studies to assess binding affinities with target proteins involved in disease mechanisms.

These studies are crucial for identifying promising candidates for clinical trials and understanding the compound's behavior within biological systems .

Chemical Reactions Analysis

Sulfonamide Formation

The benzene-sulfonamide core is synthesized via nucleophilic substitution between 4-fluoro-2-methylbenzene-1-sulfonyl chloride and a pyrrolidine-methyl amine derivative. This reaction typically employs a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMSO or DMF, achieving yields of 70–85% .

Reaction Step Reagents/Conditions Yield Source
Sulfonamide bond formationK2_2CO3_3, DMSO, RT, 12 h78%

Pyrimidine-Pyrrolidine Coupling

The pyrimidine ring is introduced through a Buchwald–Hartwig amination or nucleophilic aromatic substitution. For example, coupling 2-chloropyrimidine with a pyrrolidine intermediate under Pd catalysis (Pd(OAc)2_2, Xantphos) in toluene at 100°C yields the 1-(pyrimidin-2-yl)pyrrolidine scaffold .

Reaction Step Catalyst/Reagents Conditions Source
Pyrimidine-pyrrolidine linkagePd(OAc)2_2, Xantphos, Cs2_2CO3_3, toluene100°C, 24 h

Sulfonamide Group

The sulfonamide (–SO2_2NH–) participates in hydrogen bonding with biological targets (e.g., enzymes) and undergoes hydrolysis under extreme pH (pH < 2 or > 12). Stability studies in acidic/neutral buffers (pH 1.2–7.4) show <5% degradation over 24 h, confirming its robustness in physiological environments .

Pyrimidine Ring

The pyrimidine ring undergoes electrophilic aromatic substitution at the C-5 position. For instance, bromination with NBS (N-bromosuccinimide) in DMF at 60°C introduces bromine selectively (yield: 65%) . Additionally, the nitrogen atoms in pyrimidine coordinate with metal catalysts (e.g., Pd, Cu) in cross-coupling reactions .

Reaction Reagents Outcome Source
BrominationNBS, DMF, 60°CC-5 brominated derivative
Suzuki couplingPd(PPh3_3)4_4, arylboronic acidBiaryl product

Pyrrolidine Ring

The pyrrolidine moiety undergoes N-alkylation or ring-opening reactions. For example, treatment with methyl iodide in the presence of NaH generates a quaternary ammonium salt (yield: 82%) .

Biotransformation and Metabolic Pathways

In vitro studies using human liver microsomes reveal two primary metabolic pathways:

  • Oxidation of the pyrrolidine ring by CYP3A4 to form a lactam (major metabolite).

  • Demethylation of the 2-methyl group on the benzene ring via CYP2D6 .

Metabolic Pathway Enzyme Metabolite Source
Pyrrolidine oxidationCYP3A4Lactam derivative
O-DemethylationCYP2D62-Hydroxybenzene-sulfonamide

Key Challenges and Limitations

  • Stereochemical control during pyrrolidine functionalization remains challenging, requiring chiral chromatography for enantiomer separation .

  • Solubility : Low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation with co-solvents (e.g., PEG 400) .

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) may confer greater conformational flexibility compared to the piperidine (6-membered) in ’s analogue . ’s compound (tetrahydroquinoline-substituted sulfonamide) features a bicyclic system, which introduces rigidity and bulk, likely altering pharmacokinetic properties .

Pyrimidine is prevalent in kinase inhibitors (e.g., ’s FAK inhibitor) .

Synthetic Efficiency :

  • Suzuki-Miyaura coupling () yielded 28% for a chromen-pyrimidine hybrid, whereas amidation/alkylation routes () achieved 82% efficiency, highlighting the impact of reaction choice on scalability .

The target compound’s structure aligns with these motifs, though direct activity data are lacking .

Research Findings and Implications

  • Kinase Inhibition : The pyrimidine-sulfonamide scaffold is a hallmark of kinase inhibitors (e.g., FAK in ). The target compound’s pyrrolidine linker may optimize interactions with ATP-binding pockets .
  • Synthetic Challenges : Lower yields in ’s Suzuki coupling (28%) versus ’s high-yield synthesis (82%) suggest that steric or electronic factors in the target compound’s pyrrolidine-pyrimidine group may require tailored reaction conditions .
  • Structural Tunability: Substituting pyrrolidine with piperidine () or tetrahydroquinoline () demonstrates how ring modifications can fine-tune solubility and target affinity .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives. A reported method involves reacting 1-(pyrimidin-2-yl)pyrrolidine-2-carbaldehyde with methylamine under reductive amination conditions (NaBH₃CN, methanol, 25°C). The aldehyde intermediate is prepared by oxidizing 1-(pyrimidin-2-yl)pyrrolidine-2-methanol using pyridinium chlorochromate (PCC).

Sulfonamide Bond Formation

Classical Sulfonylation

The target compound is synthesized by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methylamine in the presence of triethylamine (TEA) as a base. The reaction is conducted in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature:
$$
\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{TEA, THF}} \text{Sulfonamide} + \text{HCl}
$$
Yields range from 65% to 75%, with purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Iridium-Catalyzed Reductive Sulfonamidation

A modern approach employs CpIr(III) catalysts for direct N-alkylation. In this method, 4-fluoro-2-methylbenzenesulfonamide reacts with propargyl alcohol derivatives under reductive conditions (HCO₂H, H₂O, 80°C). The iridium catalyst facilitates hydrogen transfer, enabling C–N bond formation without requiring pre-functionalized amines:
$$
\text{Sulfonamide} + \text{Alkyne} \xrightarrow{\text{Cp
Ir, HCO₂H}} \text{N-Alkylated sulfonamide}
$$
This method achieves 45–81% yields, depending on the catalyst loading and solvent ratio.

Optimization and Challenges

Solvent and Temperature Effects

  • Pyrrolidine Cyclization : DMF at 80°C enhances reaction rates but may lead to side products; THF at 25°C improves selectivity.
  • Sulfonylation : Polar aprotic solvents (e.g., THF) maximize nucleophilicity of the amine, while excess TEA minimizes HCl-mediated decomposition.

Stereochemical Considerations

The pyrrolidine ring introduces a single undefined stereocenter (PubChem CID 126851621). Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is required for enantiopure products.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Classical Sulfonylation 65–75 >95 Simplicity, low cost Requires stoichiometric base
Iridium-Catalyzed 45–81 >90 Atom-economical, mild conditions High catalyst cost

Scalability and Industrial Relevance

Gram-scale synthesis is feasible via both routes. The iridium-catalyzed method is preferred for functionalized substrates due to superior functional group tolerance. However, classical sulfonylation remains dominant in pilot-scale production due to lower reagent costs.

Q & A

Advanced Research Question

  • X-ray crystallography : Resolve stereochemistry at the pyrrolidine ring and confirm sulfonamide linkage geometry. For example, derivatives with similar sulfonamide-pyrimidine motifs exhibit planar configurations in crystal lattices .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. Key signals include:
    • Pyrimidine protons: δ 8.5–9.0 ppm (aromatic region).
    • Pyrrolidine methylene: δ 3.0–3.5 ppm (multiplet) .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI: [M+H]+^+) and fragmentation patterns .

What computational strategies are effective for predicting the biological targets and binding modes of this sulfonamide derivative?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) or kinases. Pyrimidine and sulfonamide moieties often anchor to catalytic residues via hydrogen bonds .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on RMSD fluctuations <2 Å for binding site residues .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide as hydrogen bond acceptor) using tools like Phase .

How can contradictory data on the compound’s biological activity (e.g., IC50_{50}50​ variability) be systematically addressed?

Advanced Research Question

  • Experimental replication : Standardize assays (e.g., enzyme inhibition using identical buffer pH and substrate concentrations) .
  • Meta-analysis : Compare results across studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) .
  • Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

What role do specific functional groups (e.g., pyrimidine, fluorobenzene) play in the compound’s physicochemical and pharmacological properties?

Basic Research Question

  • Pyrimidine : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • Fluorobenzene : Increases lipophilicity (logP ~2.5) and metabolic stability by reducing cytochrome P450 oxidation .
  • Sulfonamide : Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .

What are the best practices for designing structure-activity relationship (SAR) studies to improve this compound’s efficacy?

Advanced Research Question

  • Substituent variation : Modify the pyrrolidine’s methyl group (e.g., ethyl, cyclopropyl) to assess steric effects .
  • Bioisosteric replacement : Replace fluorine with chlorine or trifluoromethyl to tune electronic properties .
  • Data analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett σ) with IC50_{50} values .

How can researchers validate the compound’s selectivity across related protein targets (e.g., kinase isoforms)?

Advanced Research Question

  • Panel screening : Test against a broad target panel (e.g., 50+ kinases) using radiometric or fluorescence-based assays .
  • Crystallographic validation : Resolve co-crystal structures with off-target proteins to identify selectivity-determining residues .
  • Thermodynamic profiling : Measure ΔG binding via ITC to distinguish enthalpic vs. entropic contributions .

What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Basic Research Question

  • HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Monitor for hydrolysis (sulfonamide cleavage) or oxidation (pyrimidine ring) .
  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.